Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Catalog No.
S730881
CAS No.
36131-46-1
M.F
C7H8N2O4
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-nitro-1H-pyrrole-2-carboxylate

CAS Number

36131-46-1

Product Name

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

IUPAC Name

ethyl 5-nitro-1H-pyrrole-2-carboxylate

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c1-2-13-7(10)5-3-4-6(8-5)9(11)12/h3-4,8H,2H2,1H3

InChI Key

CVUNOXYEWWXPCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(N1)[N+](=O)[O-]

Organic Synthesis:

Ethyl 5-nitro-1H-pyrrole-2-carboxylate can serve as a valuable building block for the synthesis of more complex organic molecules due to the presence of several reactive functional groups. The nitro group can be readily transformed into various other functionalities, such as amines, amides, or even further nitro-substituted aromatic compounds, through well-established chemical reactions. This versatility allows the construction of diverse organic molecules with potential applications in drug discovery, material science, and other areas.

Medicinal Chemistry:

The presence of the nitro group and the pyrrole ring in Ethyl 5-nitro-1H-pyrrole-2-carboxylate suggests potential for exploring its biological activities. The nitro group can contribute to various biological effects, including anti-bacterial, anti-fungal, or anti-tumor properties. Additionally, the pyrrole ring is a common scaffold found in numerous biologically active natural products and pharmaceuticals. Therefore, this compound could be investigated for potential bioactivity in relevant cell lines or model organisms to assess its suitability for further development in medicinal chemistry.

Ethyl 5-nitro-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7_7H8_8N2_2O4_4 and a molecular weight of approximately 184.15 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and a nitro group (-NO2_2) at the 5-position of the pyrrole. The carboxylate group at the 2-position enhances its reactivity, making it a versatile building block in organic synthesis. Due to its structure, Ethyl 5-nitro-1H-pyrrole-2-carboxylate can participate in various

Ethyl 5-nitro-1H-pyrrole-2-carboxylate can undergo several chemical transformations due to its reactive functional groups:

  • Reduction: The nitro group can be reduced to an amine or hydroxyl group using reducing agents such as hydrogen gas in the presence of palladium or lithium aluminum hydride.
  • Nucleophilic Substitution: The carboxylate group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization: The compound can also be involved in cyclization reactions, leading to the formation of more complex cyclic structures.

These reactions make Ethyl 5-nitro-1H-pyrrole-2-carboxylate a valuable intermediate in synthetic organic chemistry .

Ethyl 5-nitro-1H-pyrrole-2-carboxylate exhibits significant biological activity, particularly in antibacterial applications. Research indicates that it has shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in developing new antibacterial agents. Additionally, the presence of the nitro group may contribute to various biological effects, including anti-fungal and anti-tumor properties. The pyrrole ring is a common scaffold found in numerous biologically active natural products and pharmaceuticals, enhancing its appeal for medicinal chemistry research .

Several methods exist for synthesizing Ethyl 5-nitro-1H-pyrrole-2-carboxylate:

  • Nitrosation of Pyrrole Derivatives: Starting from pyrrole, a nitro group can be introduced through electrophilic nitration using nitric acid.
  • Carboxylation Reactions: The introduction of the carboxylate group can be achieved via carboxylation reactions with carbon dioxide in the presence of bases or through the use of carboxylic acid derivatives.
  • Esterification: Ethanol can be reacted with the corresponding acid to form Ethyl 5-nitro-1H-pyrrole-2-carboxylate via esterification reactions.

These synthetic routes allow for the efficient production of this compound for research and application purposes .

Ethyl 5-nitro-1H-pyrrole-2-carboxylate has several applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel medicinal compounds with potential antibacterial properties.
  • Material Science: Due to its reactive nature, it can be utilized in creating new materials or polymers.
  • Chemical Research: It is often used as a reagent in organic synthesis for developing more complex structures .

Studies on Ethyl 5-nitro-1H-pyrrole-2-carboxylate have focused on its interactions with biological systems, particularly its antibacterial activity against pathogenic bacteria. Investigations have shown that it may interact with bacterial enzymes or cellular components, potentially disrupting their functions and leading to cell death. Further studies are needed to elucidate its mechanism of action and explore its efficacy against other pathogens .

Several compounds share structural similarities with Ethyl 5-nitro-1H-pyrrole-2-carboxylate. Here are some notable examples:

Compound NameSimilarityUnique Features
Methyl 5-nitro-1H-pyrrole-2-carboxylate0.97Methyl ester instead of ethyl; different solubility properties
5-Nitro-1H-pyrrole-2-carboxylic acid0.92Lacks ester functionality; more polar
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate0.87Chlorine substitution at position 4; altered reactivity
Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate0.85Additional methyl group at position 1; affects steric hindrance

Ethyl 5-nitro-1H-pyrrole-2-carboxylate stands out due to its specific combination of functional groups and structural features that contribute to its unique biological activities and synthetic versatility compared to these similar compounds .

XLogP3

1.4

Wikipedia

Ethyl 5-nitro-1H-pyrrole-2-carboxylate

Dates

Modify: 2023-08-15

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